molecular formula C7H9NS B2707267 2-Cyclopropyl-4-methylthiazole CAS No. 1239489-85-0

2-Cyclopropyl-4-methylthiazole

Cat. No.: B2707267
CAS No.: 1239489-85-0
M. Wt: 139.22
InChI Key: RZGRJGSUSGCOGP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methylthiazole is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The incorporation of the cyclopropyl group is a strategic design element in drug discovery, as this fragment is known to enhance metabolic stability, increase binding affinity to biological targets, and improve the overall physicochemical properties of lead compounds . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged structure in numerous bioactive molecules and approved drugs . This compound serves as a versatile building block for the synthesis of novel bioactive molecules. Research indicates that derivatives containing the this compound structure have demonstrated a range of promising biological activities. Notably, similar hydrazinylthiazole derivatives bearing a cyclopropyl fragment have shown potent and broad-spectrum antifungal activity against Candida spp., with efficacy comparable to or exceeding that of the standard drug nystatin . Furthermore, the methylthiazole (MZ) pharmacophore is a recognized neuroprotective scaffold. Compounds based on this core structure have been investigated for their ability to protect neurons against excitotoxicity and oxygen-glucose deprivation, showing potential for the development of therapies for neurodegenerative conditions such as Alzheimer's disease . Some cyclopropyl-containing thiazole hybrids have also exhibited significant anticonvulsant properties in mouse models of seizures, without impairing motor coordination . Given its unique structural features, this compound is a valuable synthetic intermediate for researchers working in antimicrobial discovery, central nervous system (CNS) drug development, and the synthesis of new heterocyclic compounds for biological evaluation. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-4-9-7(8-5)6-2-3-6/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGRJGSUSGCOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Thiazole (B1198619) Core

The construction of the 2-cyclopropyl-4-methylthiazole scaffold can be achieved through several well-established synthetic methodologies, including the classical Hantzsch thiazole synthesis and various cyclization strategies.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first described in the late 19th century, remains a cornerstone for the formation of the thiazole nucleus. This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of this compound, this would entail the reaction of cyclopropanecarbothioamide (B1358230) with a halogenated derivative of acetone, such as chloroacetone (B47974) or bromoacetone.

The general mechanism of the Hantzsch synthesis commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. Subsequent intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring.

A notable variant of this synthesis involves the use of thiourea (B124793) and its derivatives, which can lead to 2-aminothiazoles. Furthermore, multi-component versions of the Hantzsch synthesis have been developed, allowing for the one-pot reaction of an α-haloketone, a thioamide or thiourea, and other reagents to generate highly substituted thiazoles. For instance, a library of novel cyclopropyl-appended 1,3-thiazole-2-imines was developed through the efficient cyclization between multistep synthesized thiourea precursors and ethyl 2-chloroacetoacetate.

Table 1: Key Reactants in Hantzsch Synthesis for this compound

Reactant 1Reactant 2Resulting Thiazole Moiety
CyclopropanecarbothioamideChloroacetoneThis compound
Cyclopropyl-thiourea precursorEthyl 2-chloroacetoacetate2-(Cyclopropyl-imino)-4-methyl-thiazole derivative

Cyclization Reactions Utilizing Precursors Bearing Cyclopropyl (B3062369) and Methyl Groups

An alternative approach to the thiazole core involves the cyclization of acyclic precursors that already contain the requisite cyclopropyl and methyl functionalities. These methods offer the advantage of building the heterocyclic ring onto a pre-formed carbon skeleton.

One such strategy could involve the reaction of a compound containing a cyclopropyl ketone moiety with a source of nitrogen and sulfur. For example, a cyclopropyl methyl ketone could be α-halogenated and then reacted with a thioamide in a manner similar to the Hantzsch synthesis.

Another potential pathway involves the intramolecular cyclization of a functionalized thioamide. A precursor molecule containing a cyclopropyl group, a thioamide, and a suitable leaving group on the propyl chain could be designed to undergo intramolecular cyclization to form the thiazole ring. While specific examples for this compound are not extensively documented, the principles of thiazole synthesis through cyclization are well-established. For instance, the reaction of propargyl bromides with thioureas undergoes a domino alkylation-cyclization to yield 2-aminothiazoles.

Multi-Step Organic Synthesis Approaches to Functionalized Thiazoles

The synthesis of complex, functionalized thiazoles often necessitates multi-step reaction sequences. These approaches allow for the introduction of various substituents onto the thiazole core, which can be crucial for tuning the molecule's biological activity or material properties. A multi-step synthesis of a functionalized this compound could begin with the construction of a simpler thiazole derivative, followed by the introduction of the cyclopropyl and methyl groups.

For example, a synthesis could commence with the formation of a 2-amino-4-methylthiazole (B167648) via the Hantzsch reaction of thiourea and chloroacetone. The amino group at the 2-position can then be transformed into other functional groups. A Sandmeyer-type reaction could be employed to replace the amino group with a halogen, which could then participate in a cross-coupling reaction with a cyclopropyl-containing organometallic reagent to install the cyclopropyl group.

Alternatively, a multi-step approach could involve the synthesis of a more complex α-haloketone or thioamide precursor. For instance, a cyclopropyl-containing β-ketoester could be synthesized and then converted to the corresponding α-haloketone, which would then be subjected to the Hantzsch reaction with thioacetamide (B46855) to yield a functionalized this compound. Such multi-step strategies offer flexibility in the design and synthesis of a wide range of substituted thiazoles.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified through various functionalization and derivatization reactions to explore its chemical space and potential applications.

Alkylation Reactions at Thiazole Nitrogen and Carbon Centers

The thiazole ring possesses two main sites for alkylation: the nitrogen atom and the carbon atoms of the ring.

N-Alkylation: The nitrogen atom in the thiazole ring is nucleophilic and can be readily alkylated using alkyl halides to form thiazolium salts. This reaction introduces a positive charge into the ring system, significantly altering its electronic properties and reactivity. The resulting thiazolium salts are resonance-stabilized, with the positive charge delocalized over the sulfur and nitrogen atoms.

C-Alkylation: Alkylation at the carbon centers of the thiazole ring is also possible. The proton at the C2 position of thiazole is the most acidic and can be removed by a strong base, such as an organolithium reagent, to generate a nucleophilic carbanion. This nucleophile can then react with various electrophiles, including alkyl halides, to introduce an alkyl group at the C2 position. While the target molecule already possesses a cyclopropyl group at C2, this methodology is relevant for the synthesis of other 2-alkylated thiazoles. The protons at C4 and C5 are less acidic and generally require more forcing conditions for deprotonation and subsequent alkylation.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic nature of the thiazole ring allows it to undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the presence of the heteroatoms.

Electrophilic Substitution: The thiazole ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the ring is activated towards electrophilic attack at the C5 position, which is the most electron-rich carbon. This is due to the electron-donating character of the sulfur atom. Common electrophilic substitution reactions such as halogenation and nitration can be achieved on the thiazole ring, typically requiring forcing conditions. The presence of the electron-donating methyl group at the C4 position would be expected to further activate the C5 position towards electrophilic attack.

Nucleophilic Substitution: The thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon. This reactivity is enhanced in thiazolium salts. Halogen atoms at the C2 position are particularly good leaving groups and can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. This provides a powerful method for the introduction of a wide range of functional groups at this position.

Table 2: Summary of Functionalization Reactions

Reaction TypePosition(s)ReagentsProduct Type
N-AlkylationN3Alkyl halideThiazolium salt
C-Deprotonation/AlkylationC2Strong base, Alkyl halide2-Alkylthiazole
Electrophilic SubstitutionC5Halogen, Nitrating agent5-Substituted thiazole
Nucleophilic SubstitutionC2Nucleophile (on a 2-halo-thiazole)2-Substituted thiazole

Investigation of Specific Chemical Reactions of this compound

The reactivity of the this compound scaffold is dictated by the electronic properties of the thiazole ring and the attached cyclopropyl and methyl groups.

The thiazole ring is generally resistant to strong oxidizing agents. However, oxidation can occur at the sulfur atom to form an N-oxide-sulfoxide or sulfone under controlled conditions, for instance, with peracids like m-chloroperoxybenzoic acid (mCPBA). The methyl group at the C4 position could potentially undergo oxidation to a formyl or carboxylic acid group using strong oxidizing agents, though this might require harsh conditions that could also affect the cyclopropyl group.

A milder and more selective transformation is the oxidation of a thiazoline (B8809763) precursor to the aromatic thiazole. If this compound were to be synthesized via a thiazoline intermediate, oxidizing agents like manganese dioxide (MnO₂) or even molecular oxygen catalyzed by copper(II) could be employed for the aromatization step.

Reaction TypeSubstrateOxidizing AgentProductConditions
S-OxidationThis compoundm-CPBAThis compound S-oxideInert solvent, low temperature
Aromatization2-Cyclopropyl-4-methyl-2-thiazolineMnO₂This compoundReflux in a suitable solvent (e.g., toluene)

The thiazole ring is generally stable towards reduction. Catalytic hydrogenation under standard conditions (e.g., H₂/Pd-C) is unlikely to reduce the aromatic thiazole ring without affecting the cyclopropyl group. Stronger reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a proton source, can reduce the thiazole ring, potentially leading to thiazolidine (B150603) derivatives. However, these conditions might also lead to the opening of the strained cyclopropyl ring.

A key reaction involving reduction is the desulfurization of the thiazole ring using Raney Nickel, which would lead to the cleavage of the ring and formation of an acyclic amine.

Reaction TypeReducing AgentPotential ProductComments
Ring ReductionNaBH₄ / H⁺2-Cyclopropyl-4-methylthiazolidinePotential for cyclopropyl ring opening.
DesulfurizationRaney NickelAcyclic amineCleavage of the thiazole ring.

The thiazole ring itself is not a typical diene or dienophile for Diels-Alder reactions due to its aromaticity. However, functionalization of the thiazole, for example, by introducing a vinyl group, could enable its participation in [4+2] cycloaddition reactions.

A more relevant cycloaddition reaction for the thiazole nucleus is the [3+2] cycloaddition of thiazolium ylides. These can be generated in situ from the corresponding thiazolium salt by deprotonation. The resulting ylide can then react with various dipolarophiles, such as alkynes or alkenes, to form fused heterocyclic systems. For this compound, this would first involve N-alkylation to form a thiazolium salt, followed by treatment with a base to generate the ylide, which could then undergo cycloaddition.

Reaction TypeReactantsProduct TypeKey Intermediate
[3+2] CycloadditionN-Alkyl-2-cyclopropyl-4-methylthiazolium salt + AlkyneFused pyrrolo[2,1-b]thiazole derivativeThiazolium ylide

Mechanistic Studies of Synthetic Transformations

Cross-Coupling Reactions: The mechanisms of Suzuki, Negishi, and Sonogashira reactions are all well-documented catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center.

Oxidation: The oxidation of thiazolines to thiazoles with MnO₂ is believed to proceed via a radical mechanism or a concerted process involving the removal of two hydrogen atoms. The oxidation of the sulfur atom with peracids involves the electrophilic attack of the peracid oxygen on the lone pair of the sulfur atom.

Reduction: The reduction of the thiazole ring with sodium borohydride involves the transfer of a hydride ion to the C2 position, followed by protonation.

Cycloaddition: The [3+2] cycloaddition of thiazolium ylides is a concerted pericyclic reaction, the regioselectivity and stereoselectivity of which can be explained by frontier molecular orbital theory. Computational studies on analogous systems have helped to elucidate the transition states and energy barriers of these reactions.

Advanced Analytical Characterization Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of 2-cyclopropyl-4-methylthiazole, providing detailed information about its atomic connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The thiazole (B1198619) ring proton (H-5) would appear as a singlet in the aromatic region. The methyl group protons would also produce a singlet, but further upfield. The cyclopropyl (B3062369) group would exhibit a more complex pattern, with the methine proton (H-2') appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons, which themselves would present as two separate multiplets due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The three carbons of the thiazole ring (C-2, C-4, and C-5) are expected to resonate in the downfield region typical for aromatic and heteroaromatic systems. The C-2 carbon, being directly attached to the electronegative nitrogen and sulfur atoms and the cyclopropyl group, would likely be the most downfield of the ring carbons. The methyl carbon and the three carbons of the cyclopropyl group would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges and data from analogous structures like 2-isopropyl-4-methylthiazole.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Predicted ¹³C Chemical Shift (ppm)
Thiazole-H5~6.7 - 7.0s (singlet)1H~110 - 115
Thiazole-CH₃~2.3 - 2.5s (singlet)3H~15 - 20
Cyclopropyl-CH~2.0 - 2.3m (multiplet)1H~12 - 18
Cyclopropyl-CH₂~0.9 - 1.2m (multiplet)4H~8 - 12
Thiazole-C2---~170 - 175
Thiazole-C4---~150 - 155

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. These include C-H stretching vibrations from the methyl and cyclopropyl groups just below 3000 cm⁻¹, and from the thiazole ring C-H bond just above 3000 cm⁻¹. The spectrum would also feature characteristic ring stretching vibrations for the C=N and C=C bonds of the thiazole nucleus in the 1600-1450 cm⁻¹ region. C-S stretching vibrations, typically weaker, would appear at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the thiazole ring and the C-S bond, which may be weak in the IR spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber Range (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic)Thiazole C-H3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)Cyclopropyl, Methyl C-H3000 - 2850Strong
C=N StretchThiazole Ring1650 - 1550Medium-Strong
C=C StretchThiazole Ring1550 - 1450Medium-Strong
CH₂ ScissoringCyclopropyl CH₂~1450Medium
C-S StretchThiazole Ring800 - 600Weak-Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion (M⁺) peak at m/z 139. The fragmentation pattern would likely involve cleavage of the cyclopropyl group, leading to a significant fragment ion. Other potential fragmentations include cleavage of the thiazole ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The computed exact mass of this compound (C₇H₉NS) is 139.04557 Da. nih.gov An HRMS measurement confirming this value would provide unambiguous evidence for the compound's molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value Significance
Molecular FormulaC₇H₉NS-
Molecular Weight139.22 g/mol Nominal mass for low-resolution MS. nih.gov
Exact Mass139.04557 DaTarget for HRMS confirmation. nih.gov
Predicted M⁺ Peak (m/z)139Corresponds to the intact molecule.
Major Predicted Fragments (m/z)124, 98, 69Potential loss of CH₃, cyclopropyl group, etc.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The thiazole ring acts as a chromophore. The spectrum is expected to show absorptions corresponding to π → π* transitions, which involve the promotion of electrons within the conjugated π-system of the heteroaromatic ring. A weaker n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms, may also be observed at a longer wavelength. These transitions are typically found in the ultraviolet region for simple thiazole derivatives.

Chromatographic Techniques for Purity Assessment and Separation (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is the method of choice for assessing the purity of this compound and for identifying any potential impurities from its synthesis.

A typical purity assessment would employ a reversed-phase high-performance liquid chromatography (HPLC) method. The compound would be separated on a C18 stationary phase column with a mobile phase gradient, such as acetonitrile (B52724) and water. The eluting compound would then be detected by a mass spectrometer, which would confirm the identity of the main peak by its mass-to-charge ratio (m/z 140 for [M+H]⁺ in positive ion mode) and allow for the characterization of any co-eluting impurities.

Electrochemical Studies of Redox Properties

Electrochemical studies, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. The thiazole nucleus, like many heterocyclic systems, can undergo both oxidation and reduction processes at an electrode surface. The presence of electron-donating groups, such as the methyl and cyclopropyl substituents, would be expected to lower the oxidation potential of the molecule compared to unsubstituted thiazole, making it more susceptible to oxidation. Conversely, these groups would make reduction more difficult. Investigating these properties is crucial for understanding the compound's stability and potential electronic applications. Studies on related compounds, such as 2-amino-4-methyl-thiazole, have explored their electrochemical behavior, providing a basis for predicting the redox characteristics of this specific derivative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties (e.g., HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For thiazole (B1198619) derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have been effectively used to optimize molecular geometry and calculate electronic properties. irjweb.comepu.edu.iqmgesjournals.com

DFT calculations provide optimized geometric parameters, such as bond lengths and angles, which can be compared with experimental data if available. mgesjournals.com A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comepu.edu.iq

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. epu.edu.iq For thiazole derivatives, the HOMO is typically spread over the electron-rich parts of the molecule, while the LUMO is localized on the electron-accepting regions. mdpi.com This distribution governs the molecule's charge transfer interactions. irjweb.com

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE eV)Reference
4-Methyl thiazole-9.1173.50812.625 asianpubs.org
2,4-Dimethyl thiazole-8.8213.66812.489 asianpubs.org
A thiazole derivative¹-5.5293-0.83024.6991 irjweb.com

¹N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine

Conformational Analysis and Energy Landscapes

Conformational analysis of 2-cyclopropyl-4-methylthiazole is crucial for understanding its three-dimensional structure and how it influences its properties and interactions. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the cyclopropyl (B3062369) and thiazole rings.

Computational methods can be used to explore the molecule's potential energy surface by systematically rotating this bond. This process generates an energy landscape, which maps the molecule's energy at different dihedral angles. nih.gov From this landscape, low-energy, stable conformations (local minima) and the energy barriers to rotation between them can be identified. nih.gov For a 2-cyclopropyl substituted system, two principal planar conformations are often considered: a cis (or syn) and a trans (or anti) conformation, depending on the orientation of the rings relative to each other. The analysis of thiazole-containing amino acids has shown that the sulfur atom in the thiazole ring can significantly influence conformational preferences. bohrium.com These low-energy conformations are the most likely to be populated at room temperature and are therefore the most relevant for biological interactions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how a molecule might behave in a biological system, such as its interaction with a protein target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). physchemres.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For thiazole derivatives, docking studies have been performed against a wide array of protein targets to investigate their potential as therapeutic agents. globalresearchonline.net These studies have revealed that thiazole-containing compounds can form various types of interactions within the active sites of proteins, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov The binding energy, often reported as a docking score in kcal/mol, provides an estimate of the ligand's binding affinity. A more negative score typically indicates a stronger predicted interaction.

Thiazole Derivative ClassProtein TargetBinding Energy/Score (kcal/mol)Key Interacting ResiduesReference(s)
Thiazole-Pyridine ScaffoldsSARS-CoV-2 Main Protease (Mpro)-8.6Not Specified researchgate.net
Substituted ThiazolesAromatase (PDB: 3S7S)-7.91Not Specified mdpi.com
Bis-Thiazole DerivativesTubulinNot SpecifiedNot Specified acs.org
Thiazole-linked HeterocyclesRho6 Protein-9.2Ser95, Glu138, Arg96, Lys15 nih.gov
Thiazole-Coumarin/Triazole ConjugatesSARS-CoV-2 Mpro and ACE2 Receptors-8.02 to -9.87Not Specified researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. laccei.org These models are built by calculating molecular descriptors that encode various physicochemical properties of the molecules.

2D-QSAR : These models use descriptors derived from the 2D representation of the molecule, such as topological indices (e.g., atom counts, connectivity indices), constitutional descriptors, and counts of specific chemical groups. laccei.orghufocw.org

3D-QSAR : These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules. physchemres.org They calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with biological activity.

For thiazole derivatives, QSAR models have been successfully developed to predict activities like anti-inflammatory and biofilm inhibitory effects. physchemres.orglaccei.org These models help identify which molecular features are crucial for activity, providing valuable guidance for designing new, more potent compounds. nih.govtiu.edu.iqtandfonline.comresearchgate.net

Study TypeBiological Target / ActivityKey Descriptor Types IdentifiedReference
2D-QSAR5-Lipoxygenase InhibitionCentered Broto-Moreau autocorrelation descriptors (AATSC), GETAWAY descriptors (GATS) laccei.org
3D-QSARBiofilm InhibitionSteric, Electrostatic, Hydrophobic, and H-bond donor/acceptor fields (CoMFA/CoMSIA) physchemres.org
QSARHs-NMT InhibitionSolvent accessible surface area, Absolute surface area of Carbon atoms nih.gov
QSARCannabinoid Receptor InhibitionFrequency of occurrence of sp3 hybridized carbon atoms at 5 bonds from ring nitrogen atoms tandfonline.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. nih.gov An MD simulation can assess the stability of a binding pose obtained from molecular docking and provide a more refined understanding of the interactions. nih.govresearchgate.netresearchgate.net

By analyzing the trajectory of the simulation, researchers can calculate various parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone from its initial position, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Radius of Gyration (Rg): Indicates the compactness of the protein structure.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to the solvent. researchgate.net

Furthermore, MD simulations can be combined with post-processing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate binding free energies. nih.govelsevierpure.com These methods are generally considered more accurate than docking scores for ranking the binding affinities of different ligands. nih.govnih.gov

Biological and Biochemical Research Applications Non Clinical Focus

Investigation of Anti-Proliferative Effects in Cellular Models (In Vitro Studies)

Thiazole-containing compounds have been extensively evaluated for their anti-proliferative effects across various cancer cell lines. The research highlights their ability to impede cell growth and survival through multiple mechanistic pathways.

Evaluation in Cancer Cell Lines for Mechanistic Insights (e.g., anti-migration, anti-invasion, apoptosis induction, tubulin polymerization inhibition)

Derivatives of the thiazole (B1198619) scaffold demonstrate significant potential in controlling cancer cell proliferation and metastasis through several key mechanisms.

Anti-Migration and Anti-Invasion: The metastatic cascade, involving the migration and invasion of cancer cells to distant sites, is a primary cause of cancer-related mortality. Thiazole derivatives have been identified as potent inhibitors of these processes. In studies using metastatic breast cancer cells (MDA-MB-231), a thiazole derivative, compound 5k, demonstrated a dose-dependent inhibition of cell migration with a half-maximal inhibitory concentration (IC50) of 176 nM. rsc.org At a concentration of 10 μM, this compound also effectively blocked approximately 80% of migration in HeLa (cervical cancer) and A549 (lung cancer) cells and reduced the invasion of MDA-MB-231 cells by 60%. rsc.org Mechanistic investigations suggest that these effects may stem from the impairment of actin structures necessary for the cellular protrusions that drive migration. rsc.org A desirable property of many of these anti-migration derivatives is their low to negligible impact on cell proliferation, suggesting a potential for reduced toxicity to healthy cells. rsc.org

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Research on 4-methylthiazole (B1212942), a core component of the titular compound, reveals its capacity to selectively induce apoptosis in leukemia cells while sparing healthy peripheral blood mononuclear cells. In K562 chronic myeloid leukemia cells, 4-methylthiazole treatment led to the activation of Caspase-3, release of Cytochrome-C, and mitochondrial membrane depolarization, all hallmarks of the intrinsic apoptotic pathway. nih.gov Similar effects were observed in HL-60 leukemia cells, where 4-methylthiazole treatment resulted in significant mitochondrial disruption and Caspase-3 activation. frontiersin.orgnih.gov This induction of apoptosis is a key mechanism behind the anti-proliferative activity of these compounds. nih.govfrontiersin.org

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. mdpi.com Numerous 2,4-disubstituted thiazole derivatives have been developed as inhibitors of tubulin polymerization, acting at the colchicine-binding site. mdpi.com One study reported a novel thiazole derivative that was a more effective inhibitor of tubulin polymerization than the reference compound combretastatin (B1194345) A-4, with an IC50 value of 2.00 ± 0.12 μM compared to 2.96 ± 0.18 μM for the reference. mdpi.com This inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent cell death. mdpi.com

Summary of Mechanistic Insights for Thiazole Derivatives in Cancer Cell Lines
MechanismCompound Class/ExampleCell Line(s)Key Finding (IC50/Effect)Source(s)
Anti-MigrationThiazole Derivative (5k)MDA-MB-231176 nM rsc.org
Anti-InvasionThiazole Derivative (5k)MDA-MB-231~60% inhibition at 10 µM rsc.org
Apoptosis Induction4-MethylthiazoleK562, HL-60Induces Caspase-3 activation and mitochondrial disruption nih.govfrontiersin.org
Tubulin Polymerization Inhibition2,4-disubstituted thiazole derivative-2.00 µM mdpi.com

Studies of Cellular Pathway Modulation and Enzyme Targeting (e.g., RAS p21 receptor interaction)

Thiazole derivatives are known to interact with and modulate various cellular signaling pathways, particularly those involving protein kinases. However, based on a review of the available scientific literature, there is no direct evidence to suggest that 2-cyclopropyl-4-methylthiazole or its close analogs specifically target or interact with the RAS p21 receptor. While other small molecules have been developed to inhibit RAS-effector interactions, this specific activity has not been documented for the thiazole class of compounds.

Enzyme Inhibition and Receptor Agonism Studies

The this compound scaffold and related structures have been investigated for their ability to interact with specific enzymes and receptors, leading to the modulation of various biochemical pathways.

TGR5 Agonism and Metabolic Pathway Modulation

The Takeda G protein-coupled receptor 5 (TGR5) is a bile acid receptor that plays a crucial role in regulating metabolic homeostasis and has emerged as a therapeutic target for conditions like type 2 diabetes. Activation of TGR5 in intestinal cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which influences insulin (B600854) secretion and energy balance. Research into small molecule TGR5 agonists has shown that the inclusion of a cyclopropyl (B3062369) group can be critical for high potency. In one study, the introduction of a cyclopropyl group into a phenoxy nicotinamide (B372718) derivative (compound 22) resulted in a highly active compound with a half-maximal effective concentration (EC50) of 1.5 nM for the human TGR5 receptor. This demonstrates that the cyclopropyl moiety is a key structural feature for potent TGR5 agonism, which in turn modulates metabolic pathways through incretin (B1656795) secretion.

TGR5 Agonist Activity
Compound FeatureCompound ExampleReceptorActivity (EC50)Source(s)
Cyclopropyl Group AdditionCompound 22Human TGR51.5 nM

Cyclin-Dependent Kinase (CDK2, CDK9) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription. Their inhibition is a major strategy in cancer therapy. Specifically, CDK9 is critical for transcriptional regulation, and its inhibition can reinstate apoptosis in cancer cells. A series of 4-thiazol-2-anilinopyrimidine derivatives were designed and evaluated for CDK9 inhibition. One of the most selective compounds from this series, 12u, which features a thiazole ring, was found to inhibit CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity for CDK9 over CDK2. This compound was shown to reduce the expression of the anti-apoptotic protein Mcl-1 and trigger apoptosis in human cancer cell lines. Other research has focused on developing diaminothiazole derivatives as potent and selective inhibitors of CDK2.

CDK Inhibition by Thiazole Derivatives
TargetCompound Class/ExampleActivity (IC50)SelectivitySource(s)
CDK94-Thiazol-2-anilinopyrimidine (12u)7 nM>80-fold vs. CDK2
CDK2Diaminothiazole derivativesPotent inhibition reportedHigh selectivity vs. other CDKs

Urease Inhibition Mechanisms

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a target in both medicine, to combat infections by ureolytic bacteria like Helicobacter pylori, and in agriculture. While direct studies on this compound are limited, related heterocyclic compounds such as 1,2,4-triazole-3(4H)-thiones have been investigated as urease inhibitors. Certain derivatives from this class were found to be more potent inhibitors than the standard inhibitor, thiourea (B124793). For instance, compounds 6d and 6e showed IC50 values of 7.8 ± 0.2 µM and 12.4 ± 0.2 µM, respectively, against urease, compared to an IC50 of 21.0 ± 0.1 µM for thiourea. The inhibitory mechanism is thought to involve the interaction of the heterocyclic compounds with the nickel ions in the enzyme's active site.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a key target for antimicrobial and anticancer agents. nih.govnih.gov Research has shown that various synthetic molecules incorporating a thiazole scaffold can act as potent inhibitors of this enzyme.

In one study, a series of arylidene-hydrazinyl-1,3-thiazole derivatives were synthesized and evaluated for their ability to inhibit human DHFR (hDHFR). Among these, compounds featuring a 4-chlorostyryl group demonstrated significant inhibitory activity. Notably, compound 11 (IC₅₀ = 0.06 µM) and compound 5 (IC₅₀ = 0.08 µM) showed potency comparable or superior to the established anticancer drug Methotrexate (MTX). nih.gov

Similarly, novel hybrids combining thiophenyl, pyrazolyl, and thiazole moieties have been investigated as inhibitors of DHFR from Mycobacterium tuberculosis (Mtb DHFR), the bacterium responsible for tuberculosis. nih.govacs.org These studies aim to develop selective inhibitors that target the bacterial enzyme over the human counterpart. Compounds 4c and 6b from this series were identified as particularly effective, with IC₅₀ values of 4.21 µM and 5.70 µM, respectively, which are in a similar range to the reference drug Trimethoprim. nih.gov

Table 1: In Vitro DHFR Inhibitory Activity of Selected Thiazole Derivatives

P-glycoprotein (P-gp) Modulation and Efflux Pump Inhibition

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. Modulating P-gp activity is a key strategy to overcome this resistance. mdpi.commdpi.com A study focused on amino acid-derived thiazole peptidomimetic analogues investigated their ability to modulate the ATPase function of P-gp, which is essential for its pumping activity. nih.gov

The research led to the discovery of thiazole derivatives that could inhibit P-gp. Specifically, two 4,4-difluorocyclohexyl analogues, compounds 53 and 109 , were found to inhibit the photolabeling of P-gp by [¹²⁵I]-IAAP (a radiolabeled substrate), with IC₅₀ values of 0.1 µM and 0.76 µM, respectively. This inhibition indicates a direct interaction with the P-gp substrate-binding site. These compounds were subsequently shown to reverse paclitaxel (B517696) resistance in cells overexpressing P-gp. nih.gov

Table 2: In Vitro P-gp Modulatory Activity of Selected Thiazole Analogues

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have evaluated thiazole derivatives for their anticholinesterase activity.

Thiazolylhydrazone derivatives have shown particular promise as potent and selective AChE inhibitors. mdpi.com In one series, compound 2i emerged as the most active agent with an IC₅₀ value of 0.028 µM against AChE, a potency comparable to the reference drug Donepezil (IC₅₀ = 0.021 µM). Most compounds in this class showed weak to no activity against BChE, indicating high selectivity for AChE. mdpi.com

Other research on 1,3-thiazole-piperazine derivatives also identified highly effective AChE inhibitors. A derivative with a benzyl (B1604629) substituent (R = benzyl) displayed an exceptionally low IC₅₀ of 0.011 µM. academie-sciences.frirb.hr Furthermore, a series of thiazole–thiazolidine (B150603) derivatives yielded compounds 10 and 16 , which exhibited potent AChE inhibition with IC₅₀ values of 103.24 nM (0.103 µM) and 108.94 nM (0.109 µM), respectively. nih.govacs.org

Table 3: In Vitro Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives

α-Amylase and Protein Kinase Inhibition

α-Amylase is a key digestive enzyme that breaks down starch into simpler sugars. Its inhibition is a therapeutic approach for managing type 2 diabetes. The thiazole scaffold has been used to develop potent α-amylase inhibitors. A series of thiazole-clubbed hydrazones were synthesized and tested, with nearly all compounds showing significant α-amylase inhibitory activity. rsc.orgnih.govmonash.edu The IC₅₀ values for these compounds ranged from 0.23 µM to 0.5 µM, which is highly competitive with the standard drug Acarbose (IC₅₀ = 0.21 µM). rsc.org Kinetic studies revealed that these compounds act as uncompetitive inhibitors. nih.gov

Protein kinases are critical regulators of cellular processes, and their abnormal function is often implicated in cancer. rsc.org Thiazole derivatives have also been evaluated as protein kinase inhibitors. In a study of 5-alkyl(aryl)-2-isobutylthiazole derivatives, several compounds showed inhibitory activity against protein kinases, measured by the zone of inhibition. Compounds 6d, 6e, 6f, 6h, 6k, 6p, and 6r produced inhibition zones ranging from 9 mm to 19 mm. researchgate.net

Table 4: In Vitro α-Amylase and Protein Kinase Inhibitory Activity of Thiazole Derivatives

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Enzyme Assays

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. rootspress.orgrootspress.org Dual inhibition of COX and LOX is a sought-after strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov

Research into thiazole and thiazolidinone derivatives has identified compounds with dual COX/LOX inhibitory profiles. nih.govnih.gov A study of 5-arylidene-4-thiazolidinone derivatives found that compounds 16a and 16b were dual COX-1/LOX inhibitors, with IC₅₀ values in the micromolar range. nih.gov Another study of thiazolo-celecoxib analogues revealed that several compounds were potent COX-1 inhibitors, with IC₅₀ values between 4.80 and 6.30 µM, surpassing the reference drug Celecoxib (IC₅₀ = 7.60 µM). These compounds also demonstrated inhibitory activity against 15-LOX. nih.gov

Table 5: In Vitro COX and LOX Inhibitory Activity of Thiazole Derivatives

Antimicrobial Activity Research (In Vitro)

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The thiazole ring is a component of many established antimicrobial agents, and research continues to explore new derivatives to combat antibiotic resistance. mdpi.com Thiazole compounds have demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov

Against Staphylococcus aureus : Several studies have confirmed the potent activity of thiazole derivatives against S. aureus, including methicillin-resistant strains (MRSA). One lead thiazole compound, designated 1 , exhibited a strong Minimum Inhibitory Concentration (MIC) of 1.3 µg/mL against six different drug-resistant S. aureus strains. semanticscholar.orgpurdue.edu Another study on a thiazole derivative (6d ) found it had a MIC of 50 µg/mL against S. aureus. goums.ac.ir Benzo[d]thiazole derivatives have also shown significant activity, with compounds 13 and 14 having MICs in the range of 50–75 µg/mL against MRSA. nih.gov

Against Escherichia coli : The antibacterial effect of thiazoles against E. coli has also been documented. One study identified a specific thiazole derivative (6d ) that inhibited E. coli with a MIC of 125 µg/mL. tums.ac.irresearchgate.net Other research has shown that different structural modifications can lead to even greater potency, with some trichlorophenyl thiazole derivatives exhibiting MIC values in the range of 6.25–25 µg/mL. tums.ac.ir Furthermore, 2-phenyl-1,3-thiazole derivative 12 showed activity against E. coli with a MIC between 125–150 µg/mL. nih.gov

Table 6: In Vitro Antibacterial Efficacy of Selected Thiazole Derivatives

Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

Derivatives of 2-cyclopropylthiazole (B2563669) have demonstrated significant in vitro antifungal activity against various pathogenic fungi. A series of novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives has shown particularly high efficacy against multiple strains of Candida albicans, a common cause of opportunistic fungal infections in humans. houstonmethodist.orgnih.gov

Research has indicated that these compounds exhibit potent activity, with Minimum Inhibitory Concentration (MIC) values often comparable or even superior to established antifungal agents like nystatin. houstonmethodist.orgnih.gov For instance, studies on clinical isolates of C. albicans from patients with hematological malignancies revealed that these derivatives had MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of action for these compounds is thought to involve disruption of the fungal cell wall and/or cell membrane. nih.gov

The following table summarizes the in vitro antifungal activity of a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against reference strains of Candida albicans.

CompoundC. albicans ATCC 2091 MIC (µg/mL)C. albicans ATCC 10231 MIC (µg/mL)
Derivative 3a 0.0150.015
Derivative 3b 0.0150.015
Derivative 3c 0.0150.015
Derivative 3d 0.0150.015
Derivative 3f 7.813.91
Derivative 3g 0.0150.015
Derivative 3h 0.0150.015
Derivative 3i 0.0150.015
Derivative 3j 0.0150.015
Nystatin (Control) 0.980.98

Data sourced from studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives. houstonmethodist.org

Antitubercular Activity Against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Thiazole-containing compounds have been identified as a promising class of molecules in this regard. nih.govnih.gov Research into cyclopropyl derivatives has also shown potential for anti-TB activity. nih.gov For instance, certain cinnamic acid-based molecules coupled with alkyl groups have exhibited activity against M. tuberculosis. nih.gov

While direct studies on the antitubercular activity of this compound were not identified in the reviewed literature, the broader class of thiazole derivatives has been extensively investigated. For example, a series of 2-amino-4-(2-pyridyl)thiazole derivatives were synthesized and tested for in vitro activity against the M. tuberculosis H37Rv strain. mdpi.com These studies help to establish a structure-activity relationship for thiazole-based compounds, highlighting the importance of specific substitutions on the thiazole ring for antimycobacterial efficacy. mdpi.com

Antimalarial Potential Through Biochemical Pathways

The thiazole scaffold is also being explored for its potential in developing new antimalarial drugs. dntb.gov.ua The urgent need for novel antimalarials is driven by the increasing resistance of the Plasmodium falciparum parasite to existing therapies. mdpi.com

Although specific research on the antimalarial activity of this compound is limited, related thiazole derivatives have been evaluated. A study on 2-amino-4-(2-pyridyl)thiazole derivatives demonstrated their potential as antiplasmodial agents against the chloroquine-sensitive NF54 strain of P. falciparum. mdpi.com The study indicated that hydrophobic, electron-withdrawing groups on a phenyl ring substituent were favorable for antiplasmodial activity. mdpi.com The biochemical pathways targeted by such thiazole derivatives are a subject of ongoing research, with some studies suggesting inhibition of key parasitic enzymes.

Anticonvulsant Properties (In Vitro and Non-Clinical In Vivo Models)

Several studies have highlighted the potential of thiazole derivatives, including those with a cyclopropyl moiety, as anticonvulsant agents. houstonmethodist.orgnih.gov A series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives were evaluated for their anticonvulsant properties in established non-clinical in vivo models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in mice. houstonmethodist.orgnih.gov

In these studies, certain derivatives demonstrated notable anticonvulsant activity. For example, compounds 3c and 3e were active in the MES test, which is a model for generalized tonic-clonic seizures. houstonmethodist.orgnih.gov Compounds 3f and 3i showed activity in the PTZ-induced seizure test, a model for absence seizures. houstonmethodist.orgnih.gov Importantly, these active compounds did not impair motor coordination in the rotarod test, suggesting a favorable preliminary safety profile in these non-clinical models. houstonmethodist.orgnih.gov

The following table summarizes the anticonvulsant activity of selected (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives in non-clinical in vivo models.

CompoundMES Test (% Protection)PTZ Test (% Protection)
3c 500
3e 250
3f 025
3i 025

Data represents the percentage of mice protected from seizures at a dose of 100 mg/kg. houstonmethodist.orgnih.gov

While in vitro studies on the anticonvulsant mechanisms of this compound itself are not detailed in the available literature, research on related thiazole structures suggests various potential mechanisms, including modulation of ion channels or neurotransmitter systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Conformation, Reactivity, and Biological Interactions

The cyclopropyl ring introduces a degree of conformational rigidity to the molecule. This steric constraint can help to lock the molecule into a bioactive conformation, which is favorable for binding to a specific biological target. By reducing the number of available conformations, the entropic penalty of binding is minimized, potentially leading to higher binding affinity. Furthermore, the defined spatial orientation of the cyclopropyl group can be exploited to probe the topology of binding pockets and optimize interactions with specific residues.

From an electronic standpoint, the cyclopropyl group exhibits properties that are distinct from other alkyl groups. The carbon-carbon bonds within the ring have a higher p-character, which can influence the electronic distribution of the entire thiazole (B1198619) system. This can modulate the reactivity of the thiazole ring and its ability to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for ligand-receptor recognition.

One of the most significant advantages of incorporating a cyclopropyl moiety is the enhancement of metabolic stability. The cyclopropyl group is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. This increased stability can lead to a longer in vivo half-life of the compound. Moreover, the cyclopropyl group can influence the lipophilicity of the molecule, a key parameter affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the cyclopropyl motif has been shown to enhance the lipophilicity of drugs, which can improve their ability to cross cellular membranes and reach their intended target. researchgate.net

Effects of Substituents on Thiazole Ring Positions (e.g., at C-2 and C-4) on Target Binding and Functional Outcomes

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. The C-2 and C-4 positions are particularly important for modulating the pharmacological properties of these compounds.

The substituent at the C-2 position plays a pivotal role in defining the molecule's interaction with its biological target. In the case of 2-Cyclopropyl-4-methylthiazole, the cyclopropyl group, as discussed, brings unique conformational and electronic features. In a broader context of 2-substituted thiazoles, the nature of the group at this position can determine the type and strength of binding. For instance, in a series of cyclopropyl-appended 1,3-thiazole-2-imines, the presence of the cyclopropyl group was integral to their observed antibacterial and enzyme inhibitory activities. researchgate.net

The C-4 position of the thiazole ring is also a critical determinant of biological activity. The methyl group in this compound, while seemingly simple, can have a significant impact. It can influence the molecule's steric profile, affecting how it fits into a binding pocket. Furthermore, the electron-donating nature of the methyl group can alter the electron density of the thiazole ring, thereby influencing its reactivity and interaction with target macromolecules.

Structure-activity relationship studies on various thiazole derivatives have consistently demonstrated the importance of C-4 substitution. For example, in the development of novel anti-inflammatory agents based on a 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole scaffold, the 4-methylthiazole (B1212942) moiety was a key component of the pharmacophore. nih.gov The following table summarizes the inhibitory activity of some cyclopropyl-appended 1,3-thiazole-2-imines, highlighting the influence of substituents on their biological activity.

CompoundRProteinase K Inhibition IC50 (µM)α-Amylase Inhibition IC50 (µM)Antibacterial Zone of Inhibition (B. subtilis, mm)
6a H1.716 ± 0.0622.112 ± 0.00320
6b 4-CH32.112 ± 0.0031.834 ± 0.00216
6c 4-OCH32.217 ± 0.0091.991 ± 0.00418
6d Naphthyl1.834 ± 0.0021.634 ± 0.00214
6e 4-F2.011 ± 0.0052.316 ± 0.00817
6f 4-Cl1.991 ± 0.0042.011 ± 0.00519
6g 4-Br2.316 ± 0.0082.217 ± 0.00918
6h 4-NO22.431 ± 0.0112.431 ± 0.01115

Data sourced from a study on cyclopropyl-appended 1,3-thiazole-2-imines and is intended to illustrate the effect of substituents on a similar scaffold. researchgate.net

Elucidation of Molecular Features Governing Selectivity and Potency

The three-dimensional arrangement of the cyclopropyl and methyl groups relative to the thiazole core creates a unique molecular topology. This shape-based recognition is a fundamental aspect of drug-target interactions. The rigidity conferred by the cyclopropyl group can enhance selectivity by pre-organizing the molecule for optimal binding to the intended target, while disfavoring binding to off-target proteins that may have different binding site architectures.

The electronic properties of the molecule are also critical. The interplay between the electron-donating methyl group and the unique electronic nature of the cyclopropyl group influences the electrostatic potential surface of the molecule. This, in turn, dictates the nature of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that can be formed with the amino acid residues in the binding pocket of a target protein. The ability to form strong and specific interactions is a hallmark of potent and selective ligands.

Computational studies, such as molecular docking and Density Functional Theory (DFT) calculations, can provide valuable insights into the molecular features governing selectivity and potency. For instance, in the study of cyclopropyl-appended 1,3-thiazole-2-imines, molecular docking was used to predict the binding interactions with target enzymes, helping to rationalize the observed biological activities. researchgate.net

Correlation of Electronic and Steric Factors with Observed Biological Activities

A clear correlation exists between the electronic and steric properties of substituents on the thiazole ring and the resulting biological activities. By systematically varying these factors, a quantitative structure-activity relationship (QSAR) can be established, which is a valuable tool in medicinal chemistry for the rational design of more potent and selective compounds.

Electronic Factors: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the biological activity. Electron-donating groups, such as the methyl group at C-4, can increase the electron density of the thiazole ring, potentially enhancing its ability to act as a hydrogen bond acceptor or to participate in π-π stacking interactions. Conversely, electron-withdrawing groups can decrease the electron density, which may be favorable for other types of interactions. In the context of the cyclopropyl-appended 1,3-thiazole-2-imines, the presence of different substituents on the phenyl ring (ranging from electron-donating to electron-withdrawing) led to a range of biological activities, demonstrating the importance of electronic tuning. researchgate.net

Applications in Materials Science and Catalysis Research

Utilization as Building Blocks for Advanced Materials

There is currently no specific research detailing the use of 2-cyclopropyl-4-methylthiazole in the synthesis of advanced materials. The exploration of its potential is therefore speculative and based on the broader understanding of thiazole-containing polymers. Thiazole (B1198619) derivatives are known to be incorporated into various polymer backbones to impart specific properties such as thermal stability, conductivity, and unique optical characteristics.

The thiazole ring, being an aromatic and electron-rich heterocycle, can be a valuable monomeric unit. For instance, polymers incorporating 5-(2-hydroxyethyl)-4-methylthiazole have been synthesized and investigated for their potential applications. In one such study, a methacrylate (B99206) monomer containing this thiazole derivative was polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. This resulted in a well-defined polymer which was further modified to create cationic polymers with potential antibacterial properties.

Theoretically, this compound could be functionalized to create monomers suitable for polymerization. The methyl group at the 4-position or the cyclopropyl (B3062369) ring could potentially be modified to introduce polymerizable groups. The incorporation of the cyclopropyl moiety, with its inherent ring strain and unique electronic properties, could influence the final properties of a polymer, potentially affecting its solubility, thermal behavior, and molecular packing. However, without experimental data, these remain hypothetical considerations.

Exploration in Catalytic Systems

In the field of catalysis, the potential of this compound as a ligand for metal catalysts is an area ripe for investigation, though currently undocumented. Thiazole derivatives have been successfully employed as ligands in various catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions. The nitrogen atom of the thiazole ring can act as a coordinating atom for a metal center, influencing the catalyst's activity and selectivity.

For example, simple phenylthiazole ligands have been used to prepare palladium(II) catalysts for the Suzuki-Miyaura cross-coupling reaction. These catalysts have demonstrated compatibility with a wide range of functional groups. The electronic properties of the thiazole ring are crucial in these systems; the thiazole nitrogen is generally more basic than pyridine, which can affect the electronic environment of the metal center.

The presence of a cyclopropyl group at the 2-position of the thiazole ring in this compound could introduce interesting steric and electronic effects if used as a ligand. The cyclopropyl group can electronically interact with adjacent pi-systems, which might modulate the electron-donating ability of the thiazole ring to a coordinated metal. Furthermore, the steric bulk of the cyclopropyl group could influence the geometry around the metal center, potentially leading to enhanced selectivity in catalytic transformations. Chiral thiazole-based ligands have also been developed for asymmetric catalysis, suggesting that chiral derivatives of this compound could be of interest for stereoselective synthesis.

Despite these possibilities, no studies have been published that specifically synthesize and test this compound or its derivatives as ligands in any catalytic system. The table below presents representative data for a related thiazole-based catalytic system to illustrate the type of information that would be relevant.

CatalystReactionSubstratesYield (%)
(2-Methyl-4-phenyl-1,3-thiazole)Palladium(II) acetate (B1210297) dimerSuzuki-Miyaura Coupling4-Iodotoluene and Phenylboronic acid95
(2-Methyl-4-phenyl-1,3-thiazole)Palladium(II) acetate dimerSuzuki-Miyaura Coupling4-Bromoacetophenone and Phenylboronic acid88
(2-Methyl-4-phenyl-1,3-thiazole)Palladium(II) acetate dimerSuzuki-Miyaura Coupling1-Bromo-4-nitrobenzene and Phenylboronic acid92

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For derivatives of 2-cyclopropyl-4-methylthiazole, research is moving beyond traditional multi-step procedures towards more streamlined and sustainable approaches. Key areas of development include one-pot reactions, the use of greener catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netnih.gov

Microwave-assisted organic synthesis represents another significant advancement. This technique can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation to the synthesis of thiazole (B1198619) derivatives, including those with a cyclopropyl (B3062369) moiety, is an active area of investigation aimed at creating more time- and energy-efficient protocols. nih.gov

Future research will likely focus on combining these strategies, such as developing microwave-assisted, one-pot, multi-component reactions using biodegradable solvents or catalyst-free conditions to further enhance the sustainability profile of this compound synthesis.

Synthetic StrategyKey AdvantagesRelevance to this compound
One-Pot Multi-Component Reactions Increased efficiency, reduced waste, minimized purification steps. researchgate.netPotential for streamlined synthesis of the core scaffold and its derivatives from simple starting materials.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. nih.govAcceleration of key cyclization or substitution steps in the synthetic pathway.
Green Catalysis Use of reusable and non-toxic catalysts (e.g., silica-supported acids), reducing environmental impact. researchgate.netDevelopment of environmentally benign processes for industrial-scale production.

Advanced Computational Approaches for Rational Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. bioexcel.eu For the this compound scaffold, advanced computational methods are being employed for the rational design of new derivatives and for the virtual screening of large compound libraries to identify molecules with desired properties. nih.govmdpi.com These in silico techniques significantly reduce the time and cost associated with experimental screening. bioexcel.eunih.gov

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. mdpi.com In SBDD, the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is used to design molecules that can bind to it with high affinity and selectivity. bioexcel.eu For instance, if a specific kinase is identified as a target, its crystal structure can be used to computationally dock derivatives of this compound into the active site, predicting their binding mode and affinity.

Virtual screening involves the use of computational algorithms to screen vast databases of chemical compounds against a biological target. mdpi.comnih.gov This can be achieved through pharmacophore modeling, where the essential features of a known active molecule are used to search for other molecules with a similar arrangement of features, or through molecular docking simulations. nih.gov A recent study utilized a multi-faceted approach including molecular docking to identify novel inhibitors of phosphodiesterase-4 (PDE4), demonstrating the power of virtual screening in discovering new bioactive scaffolds. nih.gov

Future directions in this area include the use of artificial intelligence and machine learning algorithms to develop more accurate predictive models for biological activity and physicochemical properties, further accelerating the discovery of novel compounds based on the this compound framework.

Exploration of New Biological Targets and Mechanisms of Action (Non-Clinical)

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com Building on this, researchers are actively exploring new, non-clinical biological targets and mechanisms of action for derivatives of this compound.

One area of intense investigation is in the field of oncology, particularly targeting protein kinases. rsc.org Kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial in cancer cell proliferation and angiogenesis, making them attractive targets for drug development. nih.gov Recent studies have shown that novel thiazole-based derivatives can act as dual inhibitors of EGFR and VEGFR-2, highlighting the potential for developing multi-targeted anticancer agents. nih.govresearchgate.net

Beyond oncology, the this compound motif is being explored for its potential in other therapeutic areas. For example, thiazole derivatives have been identified as inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory processes. nih.gov Additionally, the antimicrobial properties of thiazoles are well-documented, and new derivatives are being synthesized and evaluated against various bacterial and fungal strains. jddtonline.infonih.gov Some compounds have shown significant inhibitory activity against enzymes like E. coli DNA gyrase, a validated target for antibacterial drugs. nih.govresearchgate.net

Future non-clinical research will likely focus on identifying novel protein-protein interactions or allosteric binding sites that can be modulated by this compound derivatives, opening up new avenues for therapeutic intervention.

Potential Biological TargetTherapeutic AreaRationale for Investigation
EGFR/VEGFR-2 Kinases OncologyThiazole derivatives have shown dual inhibitory activity, crucial for anti-proliferative and anti-angiogenic effects. nih.govnih.gov
Phosphodiesterase-4 (PDE4) InflammationInhibition of PDE4 is a validated strategy for treating inflammatory conditions. nih.gov
DNA Gyrase Infectious DiseasesThiazole compounds have demonstrated inhibitory effects against this essential bacterial enzyme. nih.govresearchgate.net
M. tuberculosis Enzymes Infectious DiseasesDerivatives have been virtually screened as potential inhibitors of enzymes essential for the biosynthesis of the mycobacterial cell wall. jddtonline.info

Integration of this compound Motif into Multifunctional Chemical Probes and Tools

The unique structural and electronic properties of the this compound scaffold make it an attractive component for the design of multifunctional chemical probes and tools. These specialized molecules are designed to interact with biological systems in a specific and detectable manner, enabling researchers to study complex biological processes.

One emerging application is the development of fluorogenic probes. These are molecules that exhibit a significant increase in fluorescence upon binding to a specific target, such as a protein or nucleic acid. A study demonstrated the use of a PreQ1-thiazole orange conjugate as a fluorogenic probe for RNA labeling. morressier.com The thiazole orange component, a fluorescent dye, showed a substantial increase in its signal upon enzymatic incorporation into an RNA hairpin. This principle could be adapted by incorporating the this compound motif into similar probes, where the cyclopropyl group could be used to fine-tune the probe's binding affinity, selectivity, or cell permeability.

Furthermore, the this compound core can be functionalized with various reactive groups or reporter tags to create versatile chemical tools. For example, attaching a photo-crosslinking group would allow for the covalent labeling and subsequent identification of binding partners within a cell. Similarly, the incorporation of a biotin (B1667282) tag would enable the affinity-based purification of target proteins.

The future in this domain lies in the creation of sophisticated, multi-component probes where the this compound unit serves as a central scaffold, providing the desired structural and electronic properties, while other appended functionalities confer specific targeting, reporting, or reactive capabilities.

Q & A

Q. What are the optimal synthetic routes for 2-Cyclopropyl-4-methylthiazole, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of thiazole derivatives often involves cyclization reactions under controlled conditions. For example, refluxing precursors in polar aprotic solvents like DMSO for extended periods (e.g., 18 hours) can yield 65% of the target compound, as demonstrated in cyclopropyl-thiazole syntheses . Alternative methods using allyl or aryl substituents under shorter reaction times (e.g., 12 hours) with ethanol-water crystallization achieved higher yields (87–96%) . Key variables include solvent choice (DMSO vs. ethanol/water), reaction time, and purification techniques (e.g., reduced-pressure distillation). Optimizing stoichiometry and catalyst selection (e.g., triethylamine for imine formation) can further enhance efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer : Multinuclear NMR (¹H and ¹³C) is critical for resolving cyclopropyl ring strain and methyl group environments. For instance, ¹H-NMR signals between δ 1.0–1.5 ppm typically indicate cyclopropyl protons, while methyl groups resonate near δ 2.3–2.7 ppm . FT-IR absorption bands at 1600–1650 cm⁻¹ confirm C=N stretching in the thiazole ring . Elemental analysis discrepancies (e.g., ±0.5% for carbon content) may arise from incomplete purification or hygroscopic samples, necessitating repeated crystallizations or vacuum drying .

Q. How can researchers design initial biological activity screens for this compound derivatives?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values) targeting Gram-positive/negative bacteria and fungi . Molecular docking studies can prioritize derivatives by simulating interactions with target enzymes (e.g., bacterial dihydrofolate reductase). For example, thiazole-triazole hybrids showed binding affinity via hydrogen bonding and π-π stacking in docking poses . Validate results with cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .

Advanced Research Questions

Q. How should researchers resolve contradictions between theoretical calculations and experimental data in elemental analysis for thiazole derivatives?

  • Methodological Answer : Discrepancies in carbon/nitrogen content (e.g., 69.48% observed vs. 69.25% calculated) may stem from residual solvents or oxidation during synthesis . Use high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks and thermogravimetric analysis (TGA) to detect volatile impurities . Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What strategies are recommended for analyzing conformational stability in this compound derivatives under varying conditions?

  • Methodological Answer : Perform dynamic NMR studies to assess ring puckering in the cyclopropyl moiety under temperature gradients (e.g., 25–100°C) . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects on stability, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···π contacts) in crystal lattices .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound analogs?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., fluoro, bromo, or methoxy groups at the 4-position) and correlate changes with bioactivity . Use multivariate statistical tools (e.g., Principal Component Analysis) to identify key descriptors (e.g., logP, polar surface area) influencing antimicrobial potency . Validate SAR trends via 3D-QSAR models using CoMFA/CoMSIA .

Q. What advanced analytical methods are required for validating purity in this compound samples intended for pharmacological studies?

  • Methodological Answer : Employ orthogonal techniques:
  • Chromatography : HPLC-UV (≥99.5% purity, C18 column, acetonitrile/water gradient) .
  • Spectroscopy : ¹³C-DEPT NMR to detect trace impurities .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to verify melting point consistency (e.g., 80–93°C for cyclopropyl-thiazoles) .
  • Reference Standards : Cross-check with NIST-certified data for spectral matching .

Q. What safety protocols must be implemented when handling this compound derivatives in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloromethyl derivatives) .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
  • First Aid : For skin contact, wash immediately with water for 15 minutes; consult a physician if irritation persists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.